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molecular formula C16H13Cl2NO3 B8330181 {2-[Acetyl(2,6-dichlorophenyl)amino]phenyl}acetic acid CAS No. 74357-13-4

{2-[Acetyl(2,6-dichlorophenyl)amino]phenyl}acetic acid

Cat. No. B8330181
M. Wt: 338.2 g/mol
InChI Key: SZFHZSLOCLOCAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04503049

Procedure details

2-[N-Acetyl-N-(2,6-dichlorophenyl)amino]phenylacetic acid is reacted with phosphorus pentachloride in diethyl ether to obtain 2-[N-acetyl-N-(2,6-dichlorophenyl)amino]phenylacetic acid chloride. The acid chloride is then reacted with trimethyl phosphite under the conditions described in Example 2, thus producing 2-[N-acetyl-N-(2,6-dichlorophenyl)amino]phenyl-1-hydroxyethene-1-phosphonic acid dimethyl ester; this compound is converted, under the conditions of Example 1, with dimethyl phosphite into 2-[2-(2,6-dichlorophenylamino)phenyl]-1-hydroxyethane-1,1-bis(phosphonic acid dimethyl ester).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][C:20]([OH:22])=O)[C:5]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:12])(=[O:3])[CH3:2].P(Cl)(Cl)(Cl)(Cl)[Cl:24]>C(OCC)C>[C:1]([N:4]([C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH2:19][C:20]([Cl:24])=[O:22])[C:5]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:6]=1[Cl:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)N(C1=C(C=CC=C1Cl)Cl)C1=C(C=CC=C1)CC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N(C1=C(C=CC=C1Cl)Cl)C1=C(C=CC=C1)CC(=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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